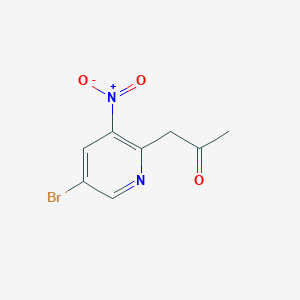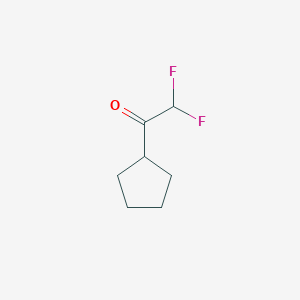
1-Cyclopentyl-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-2,2-difluoroethan-1-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a cyclopentyl ring attached to a difluoroethanone moiety, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-2,2-difluoroethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclopentanone with difluoroacetic acid or its derivatives under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Cyclopentyl-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-2,2-difluoroethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol: Similar structure but with an additional fluorine atom.
1-Cyclopentyl-2,2-difluoroethan-1-amine: Contains an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific difluoroethanone moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C7H10F2O |
|---|---|
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
1-cyclopentyl-2,2-difluoroethanone |
InChI |
InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
InChI-Schlüssel |
JZJBUMLNJWXSLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


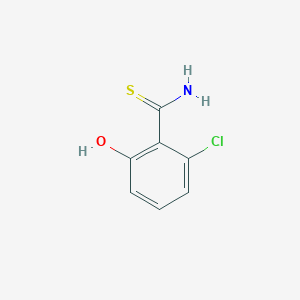

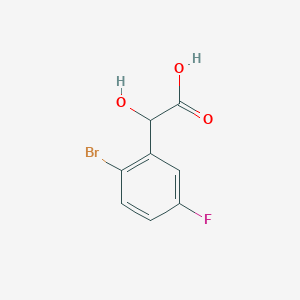
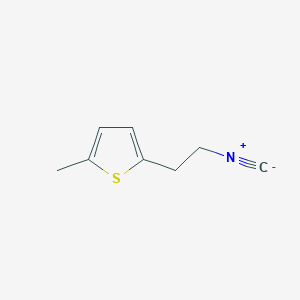

![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
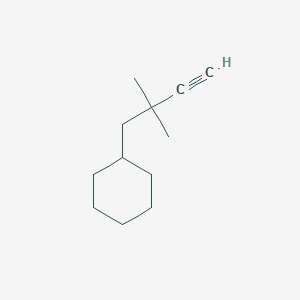
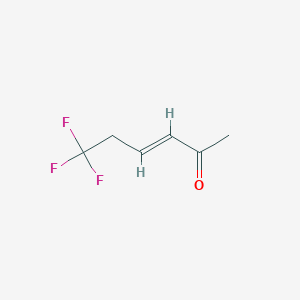


![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
